4-Phenylfuran-2(5h)-one

Vue d'ensemble

Description

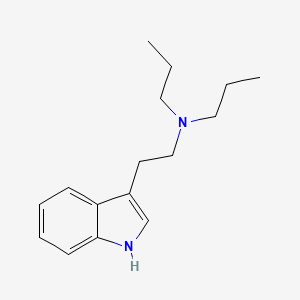

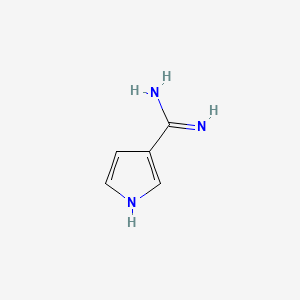

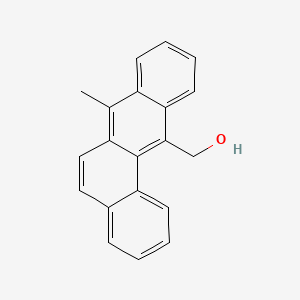

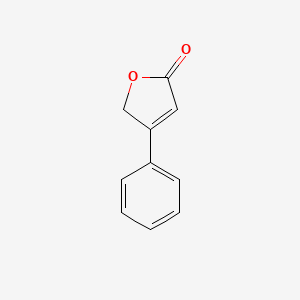

4-Phenylfuran-2(5H)-one , also known as 4-phenyl-5H-furan-2-one , is an organic compound with the following structural formula:

It belongs to the furanone family and exhibits interesting chemical properties due to its aromatic furan ring and phenyl substituent.

Synthesis Analysis

The synthesis of 4-Phenylfuran-2(5H)-one involves various methods, including cyclization reactions. One common approach is the acid-catalyzed cyclization of phenyl-substituted dienones . This reaction typically proceeds via an intramolecular electrophilic aromatic substitution (EAS) mechanism, resulting in the formation of the furan ring.

Molecular Structure Analysis

The molecular structure of 4-Phenylfuran-2(5H)-one consists of a furan ring (a five-membered heterocycle containing four carbon atoms and one oxygen atom) fused with a phenyl group. The phenyl substituent is attached to the furan ring at the 4-position. The compound’s planar structure contributes to its aromatic character.

Chemical Reactions Analysis

- Hydrolysis : 4-Phenylfuran-2(5H)-one can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and phenol.

- Substitution Reactions : The phenyl group can participate in electrophilic aromatic substitutions, such as halogenation, nitration, and Friedel-Crafts reactions.

- Reduction : Reduction of the carbonyl group can yield the corresponding alcohol.

- Michael Addition : The furanone moiety can participate in Michael addition reactions with nucleophiles.

Physical And Chemical Properties Analysis

- Melting Point : Typically around 100-110°C.

- Solubility : Moderately soluble in organic solvents (e.g., acetone, ethanol) but sparingly soluble in water.

- Color : Pale yellow to light brown.

Applications De Recherche Scientifique

Synthesis and Structural Studies : 4-Halo-5-hydroxyfuran-2(5H)-ones, related to 4-Phenylfuran-2(5h)-one, can be efficiently synthesized via sequential halolactonization and hydroxylation reactions. These compounds have been structurally analyzed using X-ray single-crystal diffraction studies (Ma, Wu, & Shi, 2004).

Organocatalytic Reactions : 4-Phenylfuran-2(5h)-one has been utilized as an electrophile in Friedel-Crafts alkylation reactions. This process results in the formation of chiral γ-lactones and γ-lactams, indicating its potential in asymmetric synthesis (Riguet, 2011).

Anticancer Activity : Halogenated derivatives of 4-Phenylfuran-2(5h)-one have been synthesized and evaluated for anticancer activity. Certain bromofuran-2(5H)-one derivatives showed significant cytotoxic effects in prostate and colon cancer cell lines, indicating their potential as anticancer agents (Castro-Torres et al., 2020).

Biological Activities : Compounds containing the 3,4-disubstituted furan-2(5H)-one fragment, closely related to 4-Phenylfuran-2(5h)-one, exhibit various biological activities. This includes the presence of the furan-2(5H)-one derivative in the anti-inflammatory drug Rofecoxib (Hakobyan, Hayotsyan, & Melikyan, 2015).

Electrochemical Properties : In a study of electronically intercommunicating iron centers, derivatives of 4-Phenylfuran-2(5h)-one were synthesized, and their electronic properties were investigated. This suggests potential applications in materials science and electronics (Hildebrandt, Schaarschmidt, & Lang, 2011).

Nonlinear Optical Properties : In a study on synthetic metals, 4-substituted benzylidene-2-phenyl oxazol-5-ones, which are structurally similar to 4-Phenylfuran-2(5h)-one, were synthesized and studied for their nonlinear optical properties, highlighting the potential of these compounds in photonics and electronics (Murthy et al., 2010).

Safety And Hazards

- Toxicity : Limited toxicity data are available. Handle with caution.

- Flammability : The compound is combustible.

- Stability : Stable under normal conditions.

Orientations Futures

- Biological Activity : Investigate potential pharmacological activities (e.g., antimicrobial, anticancer) of 4-Phenylfuran-2(5H)-one.

- Synthetic Applications : Explore its utility as a building block in organic synthesis.

- Structural Modifications : Design derivatives with improved properties.

Propriétés

IUPAC Name |

3-phenyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJHMYDTEVUBHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50295964 | |

| Record name | 4-phenylfuran-2(5h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylfuran-2(5h)-one | |

CAS RN |

1575-47-9 | |

| Record name | MLS002703927 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-phenylfuran-2(5h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

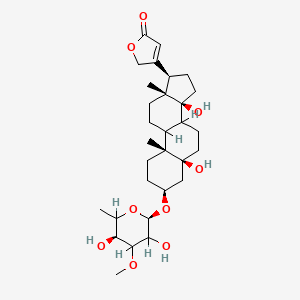

![N-[5-hydroxy-5-[7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide](/img/structure/B1201920.png)